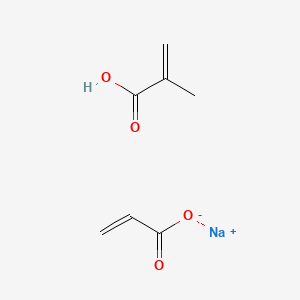

sodium;2-methylprop-2-enoic acid;prop-2-enoate

Descripción

sodium;2-methylprop-2-enoic acid;prop-2-enoate is a synthetic polymer composed of 2-propenoic acid and 2-methyl-2-propenoic acid units, with sodium ions as counterions. This compound is known for its water-solubility and is widely used in various industrial and scientific applications due to its unique properties.

Propiedades

Número CAS |

28205-96-1 |

|---|---|

Fórmula molecular |

C7H9NaO4 |

Peso molecular |

180.13 g/mol |

Nombre IUPAC |

sodium;2-methylprop-2-enoic acid;prop-2-enoate |

InChI |

InChI=1S/C4H6O2.C3H4O2.Na/c1-3(2)4(5)6;1-2-3(4)5;/h1H2,2H3,(H,5,6);2H,1H2,(H,4,5);/q;;+1/p-1 |

Clave InChI |

WURIFPOBNPPFIR-UHFFFAOYSA-M |

SMILES |

CC(=C)C(=O)O.C=CC(=O)[O-].[Na+] |

SMILES canónico |

CC(=C)C(=O)O.C=CC(=O)[O-].[Na+] |

Otros números CAS |

28205-96-1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 2-propenoic acid, 2-methyl-, polymer with 2-propenoic acid, sodium salt typically involves free radical polymerization. The process begins with the monomers 2-propenoic acid and 2-methyl-2-propenoic acid, which are polymerized in the presence of a free radical initiator such as peroxides or persulfates. The reaction is usually carried out in an aqueous solution at temperatures ranging from 60 to 80 degrees Celsius .

Industrial Production Methods

In industrial settings, the polymerization process is scaled up using continuous or batch reactors. The reaction conditions are carefully controlled to ensure consistent polymer quality. The resulting polymer is then neutralized with sodium hydroxide to form the sodium salt. The final product is typically dried and ground into a fine powder for ease of handling and application .

Análisis De Reacciones Químicas

Types of Reactions

sodium;2-methylprop-2-enoic acid;prop-2-enoate primarily undergoes substitution reactions due to the presence of carboxylate groups. These reactions can be catalyzed by various reagents, including acids and bases.

Common Reagents and Conditions

Acidic Conditions: Under acidic conditions, the carboxylate groups can be protonated, leading to the formation of carboxylic acids.

Basic Conditions: In the presence of bases, the polymer can undergo saponification, resulting in the formation of sodium salts of the carboxylic acids.

Major Products

The major products of these reactions include the corresponding carboxylic acids and their sodium salts, depending on the reaction conditions .

Aplicaciones Científicas De Investigación

sodium;2-methylprop-2-enoic acid;prop-2-enoate has a wide range of applications in scientific research:

Chemistry: Used as a dispersant and stabilizer in various chemical formulations.

Biology: Employed in the preparation of hydrogels for controlled drug delivery systems.

Medicine: Utilized in the development of biocompatible materials for medical implants and devices.

Industry: Applied in water treatment processes as a flocculant and in the production of superabsorbent polymers

Mecanismo De Acción

The mechanism of action of 2-propenoic acid, 2-methyl-, polymer with 2-propenoic acid, sodium salt involves its ability to interact with water molecules and other polar substances. The carboxylate groups in the polymer chain can form hydrogen bonds and ionic interactions, leading to the formation of stable complexes. These interactions are crucial for its role as a dispersant, stabilizer, and flocculant .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate

- 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethenylbenzene and oxiranylmethyl 2-methyl-2-propenoate

Uniqueness

Compared to similar compounds, 2-propenoic acid, 2-methyl-, polymer with 2-propenoic acid, sodium salt is unique due to its high water solubility and the presence of sodium ions, which enhance its ability to form stable complexes with various substances. This makes it particularly useful in applications requiring high dispersibility and stability in aqueous environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.